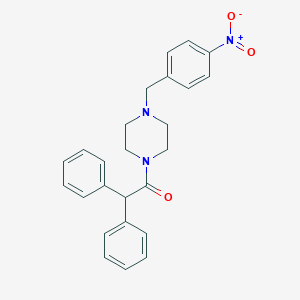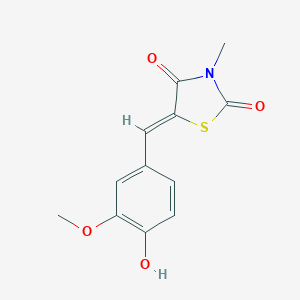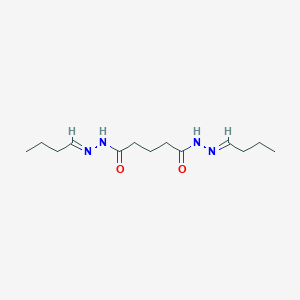
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide, also known as DMABS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMABS belongs to the benzofuran class of compounds and has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is not fully understood. However, it has been suggested that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide may exert its therapeutic effects through the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer progression. In vivo studies have shown that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide can reduce inflammation, inhibit tumor growth, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for large-scale production. N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide is also stable and has a long shelf life, making it a useful tool for long-term experiments. However, N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide. One area of interest is the development of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide-based therapeutics for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide and to determine its pharmacokinetic properties in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide could facilitate its use in future research and drug development.
Synthesemethoden
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide can be synthesized through a multi-step process involving the condensation of 3-acetyl-2,6-dimethylbenzofuran with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C13H15NO4S |
|---|---|
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)methanesulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-7-5-12-10(6-11(7)14-19(4,16)17)13(8(2)15)9(3)18-12/h5-6,14H,1-4H3 |
InChI-Schlüssel |
OWWORDZIZXNGJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)OC(=C2C(=O)C)C)NS(=O)(=O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)C(=C(O2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)




![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)